molecular formula C16H26O B3276072 3-Decylphenol CAS No. 63442-89-7

3-Decylphenol

Cat. No.: B3276072
CAS No.: 63442-89-7
M. Wt: 234.38 g/mol
InChI Key: HRMIBYZWBMSUHC-UHFFFAOYSA-N
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Description

3-Decylphenol is an organic compound with the molecular formula C16H26O. It belongs to the class of alkylphenols, which are phenols substituted with an alkyl group. This compound is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, with a decyl (C10H21) chain at the meta position. It is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    From Coal Tar: Phenol is extracted from the middle oil fraction for commercial purposes (443 – 503 K). The fraction is cooled to separate naphthalene, and the remaining oil is treated with sulfuric acid to remove contaminants.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a catalyst.

    Nitration: Nitric acid in the presence of sulfuric acid.

    Sulfonation: Sulfuric acid.

    Friedel–Crafts Alkylation: Alkyl halides in the presence of aluminum chloride (AlCl3).

Major Products

    Halogenated Phenols: Formed from halogenation.

    Nitrophenols: Formed from nitration.

    Sulfonated Phenols: Formed from sulfonation.

    Alkylated Phenols: Formed from Friedel–Crafts alkylation.

Scientific Research Applications

3-Decylphenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Decylphenol involves its interaction with biological membranes and proteins. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the alkyl chain can interact with lipid bilayers, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    3-Nonylphenol: Similar structure with a nonyl (C9H19) chain.

    3-Undecylphenol: Similar structure with an undecyl (C11H23) chain.

    4-Decylphenol: Similar structure with the decyl chain at the para position.

Uniqueness

3-Decylphenol is unique due to its specific alkyl chain length and position, which influence its chemical reactivity and biological activity. Its specific structure allows for distinct interactions with biological targets and industrial applications .

Properties

IUPAC Name

3-decylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h10,12-14,17H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMIBYZWBMSUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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